molecular formula C16H19BrN2O4S2 B6619917 1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide

Cat. No.: B6619917
M. Wt: 447.4 g/mol
InChI Key: WEFCWLXIJFIFON-UHFFFAOYSA-N
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Description

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide is a sulfonamide compound characterized by the presence of a bromophenyl group and diethylbenzene disulfonamide moiety. Sulfonamides have been widely used in various fields due to their diverse biological activities, including antibacterial, antitumor, and antiviral properties .

Preparation Methods

The synthesis of 1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromophenylamine with diethylbenzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antibacterial and antiviral properties make it useful in biological research.

    Medicine: Due to its potential antitumor activity, it is studied for its therapeutic applications in cancer treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, antiviral, and antitumor effects .

Comparison with Similar Compounds

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide can be compared with other sulfonamide compounds such as:

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of the diethyl groups.

    N-(3-bromophenyl)acetamide: Contains an acetamide group instead of the diethylbenzene disulfonamide moiety.

    1-N-(3-bromophenyl)-4-N-(3-methylbutyl)benzene-1,4-dicarboxamide: Features a different substituent on the benzene ring .

Properties

IUPAC Name

1-N-(3-bromophenyl)-4-N,4-N-diethylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4S2/c1-3-19(4-2)25(22,23)16-10-8-15(9-11-16)24(20,21)18-14-7-5-6-13(17)12-14/h5-12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFCWLXIJFIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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